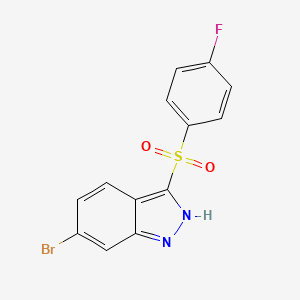
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19372 g/mol . This compound belongs to the class of oxazinones, which are known for their diverse biological activities, including antimicrobial and fungicidal properties .
Métodos De Preparación
The synthesis of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in ethanol (EtOH) in the presence of sodium acetate (NaOAc) or in pyridine . The reaction conditions can vary, but the use of ethanol and sodium acetate is common for obtaining high yields of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- involves its interaction with molecular targets such as glucocorticoid receptors . The compound binds to these receptors, modulating their activity and leading to various biological effects . The specific pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity is a key aspect of its biological effects .
Comparación Con Compuestos Similares
Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- can be compared with other oxazinone derivatives, such as:
6H-1,2-oxazin-6-ones: These compounds share a similar structural framework but may differ in their substituents and biological activities.
Benzo-oxazinones: These compounds have a benzene ring fused to the oxazinone structure, leading to different chemical and biological properties.
The uniqueness of Ethanone, 1-(6-ethoxy-5,6-dihydro-4H-1,2-oxazin-3-yl)- lies in its specific ethoxy and ethanone substituents, which contribute to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
80322-63-0 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
1-(6-ethoxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO3/c1-3-11-8-5-4-7(6(2)10)9-12-8/h8H,3-5H2,1-2H3 |
Clave InChI |
UERLTCIRLZEQEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC(=NO1)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole](/img/structure/B8712505.png)











![2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B8712577.png)
![1,5-Dimethyl-5,6-dihydro-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B8712587.png)
